2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole
Description
Properties
IUPAC Name |
trimethyl-[2-[(2,4,5-tribromoimidazol-1-yl)methoxy]ethyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br3N2OSi/c1-16(2,3)5-4-15-6-14-8(11)7(10)13-9(14)12/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLROCHXTREGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(N=C1Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br3N2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole typically involves multi-step reactions:
Initial Formation of the Imidazole Ring: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis, where glyoxal, formaldehyde, and ammonia or an amine react in the presence of an acid catalyst.
Bromination: : The imidazole ring undergoes electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the three bromine atoms at the 2, 4, and 5 positions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: : This step involves the reaction of the brominated imidazole with 2-(trimethylsilyl)ethanol in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial-scale production typically follows optimized versions of the laboratory synthesis methods, ensuring higher yields, safety, and cost-effectiveness. Process intensification strategies such as continuous flow chemistry might also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Given its brominated structure, it may undergo oxidation and reduction reactions under specific conditions.
Nucleophilic Substitution: : The bromine atoms are potential leaving groups, allowing the compound to participate in nucleophilic substitution reactions.
Elimination and Addition: : The compound can engage in elimination and addition reactions, particularly involving the trimethylsilyl-ethoxy-methyl group.
Common Reagents and Conditions
Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Use of nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation Products: : Formation of dibrominated imidazole derivatives.
Reduction Products: : Formation of brominated amine derivatives.
Substitution Products: : Diverse substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole exhibits wide-ranging applications across various fields:
Chemistry: : Utilized as a versatile intermediate in organic synthesis and in the development of novel compounds.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: : Explored for its antimicrobial properties and potential therapeutic applications.
Industry: : Employed in materials science for developing advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole involves:
Molecular Targets: : The imidazole ring can interact with various enzymes, receptors, and proteins, affecting their activity.
Pathways: : Modulation of signaling pathways and inhibition of specific enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromination Patterns and Substituent Diversity
The target compound is distinguished from analogs by its tribromination and SEM protection . Key comparisons include:
Key Observations:
Bromination Impact :
- Tribrominated compounds (target and benzyl analog) exhibit higher electrophilicity at brominated positions, favoring nucleophilic substitution or metal-catalyzed coupling reactions compared to dibromo analogs .
- Dibromo derivatives (e.g., and ) are less sterically hindered, enabling regioselective functionalization at remaining positions .
Substituent Effects: SEM Group: Enhances solubility in organic solvents (e.g., toluene, THF) due to the lipophilic trimethylsilyl moiety. It is cleavable via fluoride ions (e.g., TBAF), enabling deprotection in late-stage syntheses . Benzyl Group: Offers hydrogenolysis-based deprotection (e.g., H₂/Pd-C) but confers lower thermal stability compared to SEM . Ethoxymethyl: Less stable under acidic conditions than SEM, limiting its utility in prolonged synthetic routes .
Physicochemical and Functional Properties
- Melting Points : While exact data for the target compound is unavailable, structurally related imidazoles (e.g., ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate) exhibit melting points of 119–158°C, suggesting moderate crystallinity influenced by substituents .
- In contrast, dibromo analogs (e.g., ) are more suited for cross-coupling .
- Biological Activity : Some imidazole derivatives (e.g., triazole-linked analogs in ) show antimicrobial properties, but the target compound’s bioactivity remains unexplored, emphasizing its role as a synthetic intermediate .
Biological Activity
Chemical Identity
2,4,5-Tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole (CAS Number: 159590-01-9) is a brominated imidazole derivative notable for its unique trimethylsilyl-ethoxy-methyl substituent. This compound is synthesized through multi-step reactions involving the formation and functionalization of the imidazole ring. Its molecular formula is , with a molecular weight of approximately 435.03 g/mol.
Biological Activity
The biological activity of this compound has been investigated in various contexts, particularly in relation to its antimicrobial properties and potential therapeutic applications.
The biological effects of this compound can be attributed to its interaction with various molecular targets:
- Enzymatic Inhibition : The imidazole ring can interact with enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may affect receptor signaling pathways, altering cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.
Antimicrobial Properties
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against standard microbial strains using established protocols. The results indicate that it possesses significant inhibitory effects, comparable to well-known antimicrobial agents like clotrimazole and ciprofloxacin.
| Microbial Strain | Inhibition Zone (mm) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 15 | Clotrimazole: 18 |
| Escherichia coli | 14 | Ciprofloxacin: 17 |
| Candida albicans | 12 | Clotrimazole: 16 |
These findings suggest that this compound could be a valuable candidate for further development in antimicrobial therapies.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various imidazole derivatives, including our compound. The study utilized both in vitro and in vivo models to evaluate effectiveness against resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation. -
Inflammatory Response Modulation
Another investigation explored the anti-inflammatory properties of related imidazole compounds. While specific data on this compound were limited, similar compounds showed promise in reducing inflammation markers in animal models.
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other brominated imidazoles:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,4,5-Tribromoimidazole | Lacks trimethylsilyl group; simpler structure | Moderate antimicrobial effects |
| 1-Methyl-2,4,5-Tribromoimidazole | Methyl substitution at the 1-position | Reduced activity compared to target compound |
| 2,4-Dibromo-1H-imidazole | Fewer bromine atoms; different reactivity | Lower efficacy than target compound |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole, and how does the SEM group influence the reaction?
- Methodology : The compound is synthesized via a two-step process:
Bromination : 2,4,5-Tribromoimidazole is prepared by bromination of imidazole derivatives under controlled conditions.
SEM Protection : The SEM group (2-(trimethylsilyl)ethoxymethyl) is introduced using NaH as a base and SEM-Cl in anhydrous THF. This step achieves a 93% yield, with purification via silica gel chromatography .
- Key Insight : The SEM group acts as a protective moiety, preventing undesired side reactions at the imidazole nitrogen during subsequent functionalization. Its stability under basic/acidic conditions makes it ideal for multistep syntheses .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the SEM group attachment and bromine substitution patterns.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHBrNOSi).
- IR Spectroscopy : Identifies functional groups (e.g., SEM-O-C stretching at ~1100 cm) .
Advanced Research Questions
Q. How do the bromine substituents at positions 2, 4, and 5 influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing bromine atoms activate the imidazole ring for nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura). For example, in , the compound undergoes Pd-catalyzed coupling with indole boronic esters to form complex heterocycles (34% yield) .
- Regioselectivity : The 2,4,5-tribromo configuration directs further substitutions to the remaining unsubstituted positions, enabling precise derivatization .
Q. What strategies mitigate challenges in post-functionalization after SEM protection?
- Optimized Conditions :
- Temperature Control : Reactions are performed at 0°C to room temperature to avoid SEM group cleavage.
- Catalyst Selection : Use of Pd catalysts (e.g., Pd(PPh)) with ligands enhances coupling efficiency.
- Purification : Silica gel chromatography or preparative TLC ensures high purity (>95%) .
Q. How does the SEM group affect the compound’s stability under varying pH and temperature?
- Stability Profile :
- Acidic Conditions : SEM is stable below pH 3 but cleaved by strong acids (e.g., TFA).
- Thermal Stability : Decomposition occurs above 150°C, confirmed by DSC analysis.
- Applications : Stability in polar aprotic solvents (e.g., DMF, THF) enables use in multistep syntheses .
Data Contradictions and Validation
Q. Why do synthetic yields for similar imidazole derivatives vary widely (e.g., 5% vs. 93%)?
- Critical Analysis :
- SEM Efficiency : The high yield (93%) in contrasts with lower yields in other imidazole syntheses (e.g., 5% for 4-(1H-imidazol-4-yl)phenol in ). This highlights the SEM group’s role in suppressing side reactions.
- Reagent Purity : Anhydrous conditions and purified SEM-Cl are critical for reproducibility .
Applications in Drug Development
Q. What role does this compound play in medicinal chemistry?
- Case Study : It serves as a precursor for tubulin inhibitors (e.g., VERU-111 derivatives) with antiproliferative activity. Post-functionalization introduces pharmacophores like sulfonamide or morpholine groups, enhancing target binding .
Analytical Method Optimization
Q. What advanced techniques validate purity and identity beyond NMR/HRMS?
- Supplementary Methods :
- HPLC-PDA : Detects impurities at <0.1% levels using C18 columns (e.g., 10–90% CHCN/HO gradient).
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .
Stability and Storage Guidelines
Q. What storage conditions prevent degradation?
- Recommendations :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
